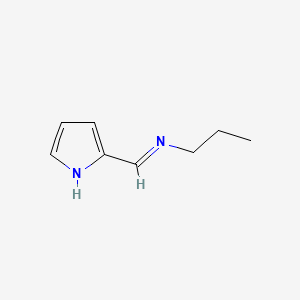

2-(N-Propylformimidoyl)pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

74039-31-9 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

N-propyl-1-(1H-pyrrol-2-yl)methanimine |

InChI |

InChI=1S/C8H12N2/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6-7,10H,2,5H2,1H3 |

InChI Key |

KDZPOJUENUSECI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN=CC1=CC=CN1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2-(N-Propylformimidoyl)pyrrole

The most straightforward method for the preparation of this compound involves the direct condensation of a primary amine with a pyrrole-2-carbaldehyde. This approach is efficient as it builds upon a readily available pyrrole (B145914) precursor.

The formation of the imine linkage in this compound is typically achieved through the condensation reaction between pyrrole-2-carbaldehyde and N-propylamine. This reaction is a classic example of imine formation, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the final imine product. The reaction is often carried out in a suitable solvent and may be catalyzed by an acid or proceed thermally.

The general reaction is as follows:

Pyrrole-2-carbaldehyde + N-Propylamine ⇌ this compound + H₂O

Detailed research findings on similar reactions suggest that the conditions can be optimized to achieve high yields. For instance, the choice of solvent, temperature, and the use of dehydrating agents can significantly influence the reaction outcome. While specific data for the reaction with N-propylamine is not extensively detailed in the provided search results, the general principles of imine formation from aldehydes and primary amines are well-established in organic chemistry.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Pyrrole-2-carbaldehyde | N-Propylamine | This compound | Condensation |

While less direct, it is theoretically possible to form the imine first and then construct the pyrrole ring. This would involve reacting a suitable precursor containing an N-propylformimidoyl group with reagents that lead to the formation of the pyrrole ring. However, this approach is less common due to the potential for the imine group to interfere with the ring-forming reactions. More typically, the pyrrole ring is synthesized first, followed by the introduction of the formimidoyl group.

General Pyrrole Synthesis Strategies Applicable to Imine-Pyrroles

Several named reactions are fundamental to the synthesis of the pyrrole core. These methods can be adapted to produce pyrrole-2-carbaldehyde or other substituted pyrroles, which are precursors to this compound.

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. organic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. uctm.edu

To apply this to the synthesis of a precursor for this compound, one could start with a 1,4-dicarbonyl compound that has a protected aldehyde group at the appropriate position. After the formation of the pyrrole ring, the aldehyde can be deprotected and then reacted with N-propylamine.

| Reactants | Product | Key Features |

| 1,4-Dicarbonyl compound, Primary amine/Ammonia | Substituted Pyrrole | Acid-catalyzed, forms the pyrrole ring in one step. organic-chemistry.orgalfa-chemistry.com |

The Knorr pyrrole synthesis is another cornerstone in the synthesis of pyrroles, involving the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org This method is particularly useful for the synthesis of polysubstituted pyrroles. The α-aminoketones are often generated in situ from the corresponding oximes due to their instability. wikipedia.org

Adaptation of the Knorr synthesis for a precursor to this compound would require careful selection of the starting materials to ensure the resulting pyrrole has a substituent at the 2-position that can be converted into a carbaldehyde. For example, a substituent that can be oxidized or hydrolyzed to an aldehyde would be suitable.

| Reactants | Product | Key Features |

| α-Amino-ketone, β-Ketoester | Substituted Pyrrole | Versatile for polysubstituted pyrroles, requires in situ generation of α-amino-ketone. wikipedia.org |

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This method provides a route to various substituted pyrroles. researchgate.net The mechanism involves the initial formation of an enamine from the β-ketoester and the amine, which then reacts with the α-haloketone, followed by cyclization and dehydration. wikipedia.org

To utilize the Hantzsch synthesis for obtaining a precursor for this compound, the starting materials would need to be chosen such that the resulting pyrrole derivative has a functional group at the 2-position that can be readily converted to a carbaldehyde.

| Reactants | Product | Key Features |

| β-Ketoester, Ammonia/Primary amine, α-Haloketone | Substituted Pyrrole | A three-component reaction leading to substituted pyrroles. wikipedia.orgnih.gov |

Piloty-Robinson Reaction Variants

The Piloty-Robinson pyrrole synthesis is a classic method for forming pyrrole derivatives by heating azines of enolizable ketones with an acid catalyst. tandfonline.com Originally reported by O. Piloty in 1910, the reaction involves the acid-catalyzed rearrangement of a dialkyl ketone azine, which undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the pyrrole ring. tandfonline.com

Key features of the Piloty-Robinson reaction include:

Starting Materials: Typically involves the condensation of ketones or aldehydes with hydrazine to form an azine intermediate. tandfonline.com

Catalysts: Brønsted acids (like HCl) or Lewis acids (like zinc chloride) are commonly used. tandfonline.com

Conditions: The reaction often requires high temperatures. nih.gov

Modern variations of this reaction have been developed to improve yields and broaden the substrate scope. For instance, the use of microwave irradiation can significantly reduce reaction times from days to minutes and facilitate moderate to good yields for the synthesis of N-acyl 3,4-disubstituted pyrroles from an aldehyde and hydrazine. nih.gov Another variant involves the copper-catalyzed vinylation of hydrazides, which offers a regioselective route to substituted pyrroles via a Piloty-Robinson pathway. tandfonline.com

| Variant | Key Feature | Typical Starting Materials | Conditions | Advantage |

|---|---|---|---|---|

| Classical Method | Acid-catalyzed thermal reaction | Ketone-derived azines | High temperature (e.g., 140-230 °C), acid catalyst (e.g., ZnCl2) | Direct route to 3,4-disubstituted pyrroles |

| Microwave-Assisted | Use of microwave irradiation | Hydrazine and aldehydes | Microwave heating (e.g., 200 °C, 15 min) | Drastically reduced reaction times, improved yields |

| Cu-Catalyzed Vinylation | Copper-mediated C-N bond formation | Hydrazides and 1-iodo-1-en-2-ynes | Copper catalyst | Overcomes lack of regioselectivity |

Modern Organocatalytic Methods for Pyrrole Ring Construction

Organocatalysis has become a powerful tool for synthesizing diverse molecular structures, offering an alternative to metal-based catalysts from a green chemistry perspective. nih.govresearchgate.net Numerous organocatalytic methods for constructing the pyrrole ring have been developed, often based on variations of the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.netnih.gov

Examples of organocatalytic approaches include:

Vitamin B1 (Thiamine): Used as a metal-free catalyst for the Paal-Knorr synthesis of N-substituted pyrroles from hexane-2,5-dione and various aromatic amines in ethanol at room temperature. researchgate.net

Urea: This simple organocatalyst activates carbonyl compounds through hydrogen bonding, facilitating the Paal-Knorr cycloaddition with amines. rsc.org

Naturally Occurring Organic Acids: Acids like oxalic, malonic, and citric acid have been employed as safe, inexpensive, and biodegradable organocatalysts for the Paal-Knorr reaction. beilstein-journals.org

Cooperative Catalysis: Some methods combine an organocatalyst with a metal catalyst. For instance, an organocatalyst can activate an unsaturated ketone for an aza-Michael addition with a propargylamine, followed by a copper-catalyzed cyclization to form 3-acyl pyrroles. researchgate.net

These methods highlight the versatility of organocatalysis in providing efficient and environmentally benign routes to the pyrrole core under mild conditions. nih.gov

Metal-Catalyzed Cyclizations and Transformations (e.g., Cu-Assisted, Pd-Catalyzed)

Transition metal catalysis offers a wide array of efficient methods for synthesizing substituted pyrroles. nih.gov Catalysts based on copper, palladium, gold, rhodium, and ruthenium have been extensively used to construct the pyrrole ring from various starting materials. nih.govorganic-chemistry.org

Copper-Catalyzed Syntheses: Copper catalysts are versatile for pyrrole synthesis. One notable method is the heterogeneous copper on carbon (Cu/C) catalyzed synthesis of highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines under neat heating conditions. rsc.org This approach is valued for its use of an easily removable and reusable catalyst without requiring solvents or additives. rsc.org Another innovative strategy is a copper-catalyzed [3+1+1] cycloaddition reaction between nitrones and α-acidic isocyanides, which allows for the efficient formation of polysubstituted pyrroles. acs.org Furthermore, copper hydride (CuH) has been used to catalyze the coupling of enynes and nitriles to produce a variety of N-H pyrroles with high regioselectivity. acs.org

Palladium-Catalyzed Syntheses: Palladium catalysts are particularly effective in C-H activation and cross-coupling reactions to form pyrrole rings. For example, Pd(TFA)2 can catalyze a [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines, using oxygen as the terminal oxidant, to yield highly substituted pyrroles. mdpi.com This reaction proceeds through a cascade of enamine formation and amino-alkene involvement. mdpi.com Palladium has also been employed in the direct arylation of pre-existing pyrrole rings to create more complex structures. nih.govacs.org

| Metal Catalyst | Reaction Type | Starting Materials | Key Advantage |

|---|---|---|---|

| Copper (Cu/C) | Heterogeneous Catalysis | 3,6-dihydro-1,2-oxazines | Reusable catalyst, solvent-free conditions rsc.org |

| Copper (CuI) | [3+1+1] Cycloaddition | Nitrones and isocyanides | Operational simplicity, wide substrate scope acs.org |

| Copper Hydride (CuH) | Enyne-Nitrile Coupling | Enynes and nitriles | High regioselectivity for N-H pyrroles acs.org |

| Palladium (Pd(TFA)2) | [4+1] Annulation | α-alkenyl-dicarbonyls and primary amines | "One-pot" synthesis with O2 as oxidant mdpi.com |

| Palladium (Pd(OAc)2) | Direct C-H Arylation | Pyrroles and aryl chlorides/iodonium salts | Functionalization of pre-formed pyrrole rings nih.govacs.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are a powerful tool in modern synthetic chemistry. rsc.org They offer high atom economy, operational simplicity, and the ability to generate molecular diversity and complexity from simple substrates. rsc.orgrsc.org MCRs provide an attractive and efficient entry into the synthesis of pyrrole derivatives. rsc.orgsemanticscholar.org

Several MCR strategies have been developed for pyrrole synthesis. For example, a sustainable and atom-economic method involves the reaction of anilines, hexane-2,5-dione, and β-nitrostyrene derivatives, catalyzed by ammonium niobium oxalate (ANO) in ethanol. tetrahedron-green-chem.com This one-pot procedure yields N-substituted nitroalkyl-functionalized pyrroles in moderate to excellent yields. tetrahedron-green-chem.com Another approach is the titanium-catalyzed [2+2+1] multicomponent synthesis, which can couple allenes and alkynes with an isocyanide source to selectively produce pyrroles. acs.org The versatility of MCRs makes them highly suitable for creating libraries of substituted pyrroles for various applications. rsc.org

Synthesis from Unprotected Carbohydrates

Utilizing renewable resources like carbohydrates as starting materials is a key goal of green chemistry. acs.org Methods have been developed for the direct conversion of unprotected and unactivated sugars into densely functionalized pyrroles. acs.orgnih.gov

One practical approach is a three-component cascade reaction between a carbohydrate, an oxoacetonitrile, and ammonium acetate, catalyzed by triethylamine (Et3N). acs.org This metal-free reaction proceeds with high chemo-, regio-, and stereoselectivity to produce pyrroles in excellent yields. acs.org Another method involves a modified Maillard reaction where carbohydrates react with primary amines in the presence of oxalic acid in DMSO at 90 °C to yield N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes. nih.govresearchgate.net These pyrrole-2-carbaldehydes are valuable platform chemicals that can be transformed into various pyrrole alkaloid natural products. nih.govresearchgate.net

Functionalization and Derivatization of this compound

Once the pyrrole ring is formed, its subsequent functionalization is key to synthesizing more complex molecules. The reactivity of the pyrrole ring is heavily influenced by its electron-rich nature and any existing substituents.

Electrophilic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is a π-excessive aromatic heterocycle and is significantly more reactive towards electrophilic aromatic substitution than benzene. onlineorganicchemistrytutor.compearson.comwikipedia.org The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, increasing the electron density of the ring carbons. pearson.com

Regioselectivity: Electrophilic attack on an unsubstituted pyrrole ring occurs preferentially at the C2 (α) position rather than the C3 (β) position. onlineorganicchemistrytutor.compearson.com This is because the carbocation intermediate formed by attack at C2 is more stable, as the positive charge can be delocalized over three resonance structures, including one where the nitrogen atom bears the charge. onlineorganicchemistrytutor.com In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.com

Influence of the 2-(N-Propylformimidoyl) Substituent: In the case of this compound, the existing substituent at the C2 position will direct any subsequent electrophilic attack. The formimidoyl group (-CH=N-Propyl) is an electron-withdrawing group due to the electronegativity of the nitrogen atom and the C=N double bond. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution.

The directing effect of such a group would be complex. It deactivates the entire ring, but it will direct incoming electrophiles primarily to the C4 position.

Attack at C5: The position adjacent to the electron-withdrawing group is strongly deactivated.

Attack at C3: This position is also deactivated.

Attack at C4: This position is the least deactivated and is meta to the electron-withdrawing group, making it the most likely site for substitution, albeit under harsher conditions than for unsubstituted pyrrole.

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation on this compound would be expected to proceed slower than on pyrrole itself and would likely yield the 4-substituted product. researchgate.net

Nucleophilic Additions to the Imine Moiety

The imine functional group in this compound features an electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is a cornerstone for constructing new carbon-carbon and carbon-heteroatom bonds at the position alpha to the pyrrole ring, providing a direct route to substituted pyrrole derivatives which are precursors to α-amino acids. rsc.orgmasterorganicchemistry.com

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the imine results in the formation of secondary amines with a new alkyl or aryl substituent. The reaction proceeds via the nucleophilic attack of the carbanion on the imine carbon, followed by quenching of the resulting magnesium or lithium amide to yield the final product.

Another significant nucleophilic addition is the Strecker synthesis, which allows for the preparation of α-amino acids. masterorganicchemistry.com This two-step process begins with the addition of a cyanide ion (e.g., from KCN) to the imine, forming an α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group under acidic conditions yields the corresponding α-amino acid. masterorganicchemistry.com A related one-step alternative is the direct reductive carboxylation of the imine using carbon dioxide, which also serves to synthesize α-amino acids. rsc.org

The table below summarizes various nucleophilic addition reactions applicable to the imine moiety of this compound.

| Nucleophile | Reagent Example | Intermediate Product | Final Product (after hydrolysis/workup) |

| Organometallic | Phenylmagnesium bromide (PhMgBr) | Magnesium amide salt | (1-Phenyl-1-(pyrrol-2-yl)methyl)propylamine |

| Cyanide | Potassium cyanide (KCN) | α-aminonitrile | 2-Amino-2-(pyrrol-2-yl)propanoic acid |

| Enolate | Lithium diisopropylamide (LDA) + Acetone | β-amino ketone | 4-(Propylamino)-4-(pyrrol-2-yl)butan-2-one |

| Hydride | Sodium borohydride (NaBH₄) | Amine | N-Propyl-1-(1H-pyrrol-2-yl)methanamine |

Modifications at the N-Propyl Group

Direct functionalization of the N-propyl group presents a synthetic challenge due to the relative inertness of sp³ C-H bonds compared to the reactive sites on the pyrrole ring and imine group. However, N-alkylation of the pyrrole nitrogen is a common strategy for introducing functionalized side chains. organic-chemistry.orgrsc.org In cases where this compound is the starting material, modifications would rely on C-H activation or radical-based approaches.

The N-alkylation of pyrrole itself can be achieved using various alkyl halides in the presence of a base. rsc.org For instance, reacting the potassium salt of pyrrole with 1-iodopropane in dimethyl sulfoxide results in the N-propyl derivative. rsc.org This suggests that functionalized propyl halides could be used to synthesize derivatives of the target compound.

An alternative approach for modifying the N-alkyl chain is through intermolecular redox amination. This method utilizes the reducing power of a pyrroline derivative in the presence of an aldehyde or ketone and a mild Brønsted acid catalyst to form N-alkyl pyrroles, avoiding the need for stoichiometric reducing agents. nih.gov While this is a synthetic method for N-alkyl pyrroles rather than a modification of an existing one, it highlights a modern approach to creating functionalized N-alkyl chains that would be difficult to achieve via direct alkylation due to the potential for elimination reactions. nih.gov

The table below outlines potential, though often challenging, strategies for modifying the N-propyl group.

| Reaction Type | Reagent | Potential Product | Key Challenge |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | 2-(N-(bromo-propyl)formimidoyl)pyrrole | Lack of regioselectivity, competing reactions at the pyrrole ring |

| C-H Oxidation | Strong oxidizing agents | 2-(N-(hydroxy/oxo-propyl)formimidoyl)pyrrole | Over-oxidation and low selectivity |

| Directed C-H Activation | Transition metal catalyst | 2-(N-(functionalized-propyl)formimidoyl)pyrrole | Requires a directing group; catalyst compatibility with the pyrrole-imine system |

Radical Reactions Involving Pyrrole-Imine Systems

The pyrrole-imine scaffold is amenable to a range of radical reactions, offering pathways for the synthesis of complex heterocyclic structures. These transformations can be initiated through various means, including thermal, photochemical, or catalyst-mediated processes. nih.govbeilstein-journals.org Iminyl radicals, a key class of nitrogen-centered radicals, can be generated from precursors like O-aryloximes and undergo cyclization reactions to form functionalized pyrrolines. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. acs.org For instance, iminyl radicals can be generated from an O-(4-methoxybenzyl) oxime ether through hydrogen abstraction by a photocatalyst, leading to intramolecular hydroimination to form pyrrolines. acs.org Similarly, α-aminoalkyl radicals can serve as electron donors in the photocatalyzed coupling of aryl halides with pyrroles. researchgate.net

Intramolecular radical cyclization is a particularly valuable transformation. nih.govbeilstein-journals.org For example, o-bromophenyl-substituted pyrrolylpyridinium salts can undergo free-radical cyclization using tris(trimethylsilyl)silane (TTMSS) to synthesize new polycyclic skeletons containing a pyrrole ring. nih.govbeilstein-journals.org This highlights the potential for designing derivatives of this compound that could undergo similar intramolecular radical reactions to build fused heterocyclic systems. Radical addition to the pyrrole ring, often termed a Giese-type reaction, can also be used for dearomatization and functionalization of the heterocyclic core. nih.gov

The table below presents examples of radical reactions relevant to pyrrole-imine systems.

| Reaction Type | Initiation Method | Radical Intermediate | Potential Product Class |

| Iminyl Radical Cyclization | Microwave irradiation or thermal | Iminyl radical | Fused or spiro-pyrrolines |

| Photocatalytic C-C Coupling | Visible light, photoredox catalyst | α-aminoalkyl radical, Aryl radical | C2-Aryl-substituted pyrroles |

| Intramolecular Arylation | Radical initiator (AIBN) with TTMSS | Aryl radical | Pyrrole-fused polyheterocycles |

| Giese-Type Addition | Photoredox catalysis | Nucleophilic carbon-centered radical | 3-Alkyl-2,3-dihydropyrroles |

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (IR, FTIR) Analysis of Functional Groups

Vibrational spectroscopy, specifically Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. libretexts.org For compounds related to 2-(N-Propylformimidoyl)pyrrole, characteristic absorption bands are observed that correspond to specific molecular vibrations.

The FTIR spectrum of a pyrrole (B145914) ring typically shows several key peaks. researchgate.netresearchgate.net A notable absorption is the N-H stretching vibration, which appears in the region of 3222-3396 cm⁻¹. researchgate.netresearchgate.net The C-N stretching vibration in the pyrrole ring is also a significant feature, often observed around 1470 cm⁻¹. researchgate.net Additionally, C-H in-plane and out-of-plane bending vibrations are characteristic of the pyrrole structure. researchgate.net The presence of an imine (C=N) group in this compound would be expected to show a stretching vibration in the range of 1690-1640 cm⁻¹. The propyl group would exhibit characteristic C-H stretching vibrations for its CH₃ and CH₂ groups, typically found between 2850 and 3000 cm⁻¹.

Table 1: Characteristic IR and FTIR Absorption Bands for Functional Groups in Pyrrole-Related Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Pyrrole) | Stretching | 3222-3396 researchgate.netresearchgate.net |

| C=N (Imine) | Stretching | 1690-1640 |

| C-N (Pyrrole) | Stretching | ~1470 researchgate.net |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-H (Pyrrole) | Bending | 1042-1556 researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural assignment of organic molecules, providing information on the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For a compound like this compound, the spectrum would show distinct signals for the protons on the pyrrole ring, the imine group, and the propyl chain.

The protons on the pyrrole ring typically appear in the aromatic region of the spectrum. ipb.pt The chemical shifts are influenced by the electron-withdrawing or electron-donating nature of the substituents. ipb.pt The imine proton (N=CH) would likely resonate downfield due to the electronegativity of the nitrogen atom. The protons of the propyl group would appear in the upfield region, with the CH₂ group adjacent to the imine nitrogen showing a downfield shift compared to the other CH₂ and CH₃ groups. pdx.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrrole N-H | ~8.1 chemicalbook.com | Broad Singlet |

| Pyrrole C-H | 6.2 - 6.8 chemicalbook.com | Multiplets |

| Imine N=CH | ~7.5 - 8.5 | Singlet |

| Propyl N-CH₂ | ~3.3 - 3.7 | Triplet |

| Propyl -CH₂- | ~1.6 - 1.8 | Sextet |

| Propyl -CH₃ | ~0.9 - 1.0 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbons of the pyrrole ring typically resonate in the range of 100-150 ppm. oregonstate.edulibretexts.org The carbon of the imine group (C=N) would be expected to appear further downfield, potentially in the 150-170 ppm region. researchgate.net The carbons of the propyl group would appear in the upfield region of the spectrum. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrrole C₂ | ~125-135 |

| Pyrrole C₃, C₄ | ~105-120 |

| Pyrrole C₅ | ~115-125 |

| Imine C=N | ~150-170 researchgate.net |

| Propyl N-CH₂ | ~45-55 |

| Propyl -CH₂- | ~20-30 |

| Propyl -CH₃ | ~10-15 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning proton and carbon signals. emerypharma.com A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the propyl chain and the pyrrole ring. emerypharma.com An HSQC spectrum would correlate each proton with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum. arxiv.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. harvard.edu In the case of this compound, a NOESY experiment could reveal through-space interactions between the imine proton and the protons on the pyrrole ring, as well as between the protons of the propyl chain and the pyrrole ring, helping to determine the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. thermofisher.comnih.gov For this compound (C₈H₁₂N₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula. uni.lu Electrospray Ionization (ESI) is a soft ionization technique often used in conjunction with mass spectrometry (ESI-MS) that allows for the analysis of intact molecular ions with minimal fragmentation. nih.govmdpi.com The predicted monoisotopic mass for the [M+H]⁺ ion of this compound is 137.10733 m/z. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₈H₁₂N₂ | 136.09950 |

| [M+H]⁺ | C₈H₁₃N₂ | 137.10733 uni.lu |

| [M+Na]⁺ | C₈H₁₂N₂Na | 159.08927 uni.lu |

X-ray Diffraction Studies for Solid-State Molecular Architecture

A single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. It would also show how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. mdpi.comnih.gov For instance, the N-H group of the pyrrole ring could act as a hydrogen bond donor to the nitrogen atom of the imine group of a neighboring molecule, leading to the formation of chains or other supramolecular structures. nih.gov The planarity of the pyrrole ring and the geometry around the imine double bond would be accurately determined. researchgate.netscirp.org

Spectroscopic and Structural Analysis of this compound and Related Compounds

While specific experimental data for the target compound, this compound, is not available in the reviewed literature uni.lunih.gov, this article explores the structural and spectroscopic characteristics of this molecule by examining closely related pyrrole-based structures. The analysis focuses on techniques that are crucial for elucidating molecular geometry, electronic properties, and tautomeric forms.

Reaction Mechanisms and Pathways

Mechanistic Investigations of Imine Formation and Pyrrole (B145914) Ring Closure

The synthesis of 2-(N-Propylformimidoyl)pyrrole typically involves two key mechanistic steps: the formation of the imine bond and the construction of the pyrrole ring itself.

The imine formation occurs through the condensation of pyrrole-2-carboxaldehyde with a primary amine, such as propylamine. rsc.orgresearchgate.net This reaction is generally acid-catalyzed and proceeds via a reversible process. masterorganicchemistry.comlibretexts.org The mechanism involves the initial nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a neutral carbinolamine intermediate. Subsequent protonation of the carbinolamine's hydroxyl group by an acid catalyst transforms it into a better leaving group (water). The elimination of water leads to the formation of an iminium ion, which then loses a proton from the nitrogen to yield the final imine product and regenerate the acid catalyst. libretexts.org The pH of the reaction medium is a critical factor; the reaction is slow at high pH due to a lack of acid to protonate the hydroxyl group, and also slow at very low pH because the amine nucleophile becomes fully protonated and non-reactive. libretexts.org

The pyrrole ring closure can be achieved through various synthetic strategies, with the Paal-Knorr synthesis being a classic example. This method involves the reaction of a 1,4-dicarbonyl compound with a primary amine. researchgate.netwikipedia.org Computational studies, specifically using Density Functional Theory (DFT), have shed light on the mechanistic intricacies of this reaction. researchgate.net The favored pathway involves the formation of a hemiaminal intermediate, which then undergoes cyclization and dehydration to form the pyrrole ring. researchgate.net Water and hydrogen-bonding interactions play a crucial catalytic role in the hydrogen-transfer steps of this process. researchgate.net Alternative mechanisms, such as those involving enamine cyclization, have been found to be less favorable. researchgate.net

Table 1: Key Mechanistic Steps in Imine Formation and Pyrrole Ring Closure

| Step | Description | Key Intermediates | Influencing Factors |

| Imine Formation | Nucleophilic addition of a primary amine to an aldehyde, followed by dehydration. masterorganicchemistry.comlibretexts.org | Carbinolamine, Iminium ion. libretexts.org | Acid catalysis, pH. libretexts.org |

| Pyrrole Ring Closure (Paal-Knorr) | Reaction of a 1,4-dicarbonyl with a primary amine. researchgate.netwikipedia.org | Hemiaminal. researchgate.net | Water, Hydrogen-bonding. researchgate.net |

Elucidation of Electrophilic Substitution Mechanisms on the Pyrrole Moiety

The pyrrole ring in this compound is electron-rich, making it susceptible to electrophilic aromatic substitution. researchgate.netlibretexts.org The position of substitution is a key aspect of its reactivity.

Electrophilic attack predominantly occurs at the C2 (α) position of the pyrrole ring. libretexts.orgonlineorganicchemistrytutor.com This preference is explained by the stability of the resulting intermediate carbocation (σ-complex). When an electrophile attacks at the C2 position, the positive charge can be delocalized over three resonance structures, providing greater stabilization. onlineorganicchemistrytutor.com In contrast, attack at the C3 (β) position results in an intermediate that is stabilized by only two resonance structures. onlineorganicchemistrytutor.com According to the Hammond postulate, the more stable intermediate implies a lower activation energy for the reaction, thus favoring substitution at the C2 position. libretexts.org

However, the presence of the formimidoyl group at the C2 position directs incoming electrophiles to other positions on the ring. For instance, Friedel-Crafts acetylation of 2-substituted pyrroles, such as 2-pyrrolecarbonitrile, has been shown to result mainly in substitution at the C4 position. researchgate.net The nature of the substituent and the reaction conditions, including the use of Lewis acid catalysts, can significantly influence the regioselectivity of electrophilic substitution. researchgate.netcdnsciencepub.com

Table 2: Regioselectivity in Electrophilic Substitution of Pyrrole Derivatives

| Pyrrole Derivative | Electrophilic Reagent | Major Substitution Position | Reference |

| Unsubstituted Pyrrole | General Electrophile | C2 (α-position) | libretexts.orgonlineorganicchemistrytutor.com |

| 2-Pyrrolecarbonitrile | Acetyl Chloride (Friedel-Crafts) | C4 (β'-position) | researchgate.net |

| 1-(Phenylsulfonyl)pyrrole | Various Electrophiles | C3 (β-position) | cdnsciencepub.com |

Mechanistic Studies of Metal-Catalyzed Transformations Involving this compound

Transition metal catalysts have revolutionized the functionalization of pyrrole derivatives, enabling reactions that are otherwise difficult to achieve. researchgate.netmdpi.com These catalysts operate through various mechanistic pathways, often involving the activation of C-H bonds or cross-coupling reactions. mdpi.comresearchgate.net

For instance, iron-catalyzed C-C coupling reactions have been proposed to proceed through different mechanisms, including the involvement of high-valent Fe(IV) or Fe(V)-oxo species. nih.gov In one proposed pathway, an iron(II) complex is activated by oxygen to form an Fe-O species, which then activates the C2-H bond of the pyrrole. nih.gov Another study suggests an Fe(III)/Fe(I) catalytic cycle initiated by an iron(III)-oxo species. nih.gov

Ruthenium-catalyzed synthesis of polysubstituted pyrroles can occur via the intramolecular cyclization of conjugated iminotrienes. mdpi.com Similarly, nickel-catalyzed arylative cyclization of N-tosyl alkynamides provides access to multi-substituted pyrroles. rsc.org The mechanism involves the formation of an alkenyl nickel intermediate that reacts with an amide electrophile. rsc.org

Titanium-catalyzed formal [2+2+1] cycloaddition of alkynes and diazenes offers a route to polysubstituted pyrroles. nih.gov Mechanistic studies suggest a Ti(II)/Ti(IV) redox catalytic cycle. The key steps include the formation of an azatitanacyclobutene intermediate from the coupling of an alkyne and a Ti-imido species, followed by the insertion of a second alkyne and reductive elimination to yield the pyrrole. nih.gov

Table 3: Examples of Metal-Catalyzed Transformations and Proposed Mechanisms

| Catalyst System | Reaction Type | Proposed Mechanistic Features | Reference |

| Iron | C-C Coupling | Involvement of high-valent Fe-oxo species; Fe(III)/Fe(I) cycle. | nih.gov |

| Ruthenium | Pyrrole Synthesis | Intramolecular cyclization of iminotrienes. | mdpi.com |

| Nickel | Arylative Cyclization | Formation of an alkenyl nickel intermediate. | rsc.org |

| Titanium | [2+2+1] Cycloaddition | Ti(II)/Ti(IV) redox cycle; azatitanacyclobutene intermediate. | nih.gov |

Understanding Radical Pathways in Functionalization Reactions

Radical-based functionalization offers a powerful, often metal-free, approach to modifying the pyrrole ring. researchgate.netresearchgate.net These reactions proceed through the generation of radical intermediates, which can then participate in various bond-forming events.

One common strategy involves the generation of a radical on the pyrrole ring, which can then react with other species. For example, the reaction of pyrrole derivatives with a tert-butoxyl radical can lead to intermolecular hydrogen abstraction, forming a pyrrole radical intermediate. wiley.com This radical can then add to an electron-deficient species like a maleimide, initiating a cyclization cascade. wiley.com

Photocatalysis has emerged as a potent tool for generating radicals under mild conditions. rsc.orgrsc.org For instance, visible-light-induced decarboxylation of α-amino acids can produce radicals that are used in the synthesis of functionalized pyrroles. rsc.org In one proposed mechanism, a photoexcited catalyst oxidizes an aryl azide (B81097) to generate an anilino radical cation, while also oxidizing an aldehyde to an α-carbonyl radical. nih.gov These radicals can then combine and cyclize to form the pyrrole ring. The use of radical scavengers in control experiments can help confirm the involvement of radical pathways. rsc.org

Computational Verification of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), plays an indispensable role in verifying the structures of reaction intermediates and transition states, providing deeper insight into reaction mechanisms. researchgate.netacs.orgbohrium.com

DFT calculations have been employed to study the isomerization of pyrrole, revealing that the process initiates with a transition to pyrrolenine, an intermediate from which all subsequent isomers are formed. acs.org These calculations also provide detailed geometric parameters, such as bond lengths and angles, for transition state structures. acs.org

In the context of pyrrole synthesis, DFT studies have been crucial in elucidating the mechanism of the Paal-Knorr reaction, confirming that the hemiaminal cyclization pathway is energetically more favorable than the enamine cyclization pathway. researchgate.net Furthermore, computational investigations into the dehydrogenative coupling reactions for pyrrole synthesis have detailed the catalytic cycle, identified the active catalyst, and highlighted the importance of proton-transfer shuttles in certain catalytic systems. bohrium.com

For electrophilic substitution reactions, DFT-based reactivity indices can predict the regioselectivity, and these theoretical predictions are often in good agreement with experimental results. cdnsciencepub.com Computational studies have also been used to investigate the stereoselective catalytic mechanism of imine reductases, guiding the design of enzymes with reversed stereoselectivity. rsc.org

Table 4: Applications of Computational Chemistry in Mechanistic Studies

| Reaction Type | Computational Method | Key Findings | Reference |

| Pyrrole Isomerization | DFT | Identification of pyrrolenine as a key intermediate. | acs.org |

| Paal-Knorr Synthesis | DFT | Confirmation of the hemiaminal cyclization pathway. | researchgate.net |

| Dehydrogenative Coupling | DFT | Elucidation of the catalytic cycle and role of proton shuttles. | bohrium.com |

| Imine Reduction | Computational Design | Reversal of stereoselectivity in imine reductases. | rsc.org |

Tautomerism and Isomerism of Imine Pyrrole Systems

Enamino-Imino Tautomerism in Pyrrole (B145914) Derivatives

Pyrrole derivatives containing an exocyclic imine group, such as 2-(N-Propylformimidoyl)pyrrole, can exist in equilibrium between two primary tautomeric forms: the imino form and the enamino form. nih.govacs.org This equilibrium, known as enamino-imino tautomerism, involves the migration of a proton between the pyrrole nitrogen and the exocyclic nitrogen atom, accompanied by a shift in the double bond positions.

In the specific case of this compound, the imino tautomer features a C=N double bond exocyclic to the pyrrole ring. The enamino tautomer, conversely, would have an amino group and an endocyclic C=C double bond within the pyrrole ring that is conjugated with the exocyclic C=C bond. Quantum chemical studies on the parent compound, 2-aminopyrrole, indicate that the amino (enamine-like) tautomers are generally more stable than the imino forms. nih.govmdpi.com The aromaticity of the pyrrole ring in the enamino form contributes significantly to its stability. mdpi.com

The general equilibrium can be depicted as follows:

Imino Form ⇌ Enamino Form

The position of this equilibrium is influenced by various factors, including the nature of the substituents on both the pyrrole ring and the imino nitrogen.

Prototropic Equilibria and Their Influence on Reactivity

Prototropic equilibria refer to the reversible transfer of a proton between different sites within a molecule. encyclopedia.pub In this compound and related compounds, several prototropic transfers are possible, leading to a variety of tautomeric isomers. nih.gov These equilibria are not limited to the simple enamino-imino exchange but can also involve proton migration to different carbon atoms of the pyrrole ring, creating CH tautomers. nih.govmdpi.com

The reactivity of the molecule is profoundly influenced by the tautomeric form that predominates under specific conditions. For instance, the imino tautomer possesses a basic nitrogen atom in the exocyclic C=N group, making it a potential site for protonation or coordination to metal ions. researchgate.netresearchgate.net Conversely, the enamino tautomer has a more nucleophilic character at the β-carbon atom of the enamine system, which can be a site for electrophilic attack.

Experimental Methods for Tautomer Identification and Quantification

Several spectroscopic techniques are employed to identify and quantify the different tautomers present in a sample of an imine-pyrrole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the tautomeric structure. nih.govresearchgate.net The chemical shifts of the protons and carbons are highly sensitive to their chemical environment. For instance, the presence of an N-H proton signal, which might disappear upon D₂O exchange, can indicate the presence of an enamino tautomer. openstax.org The chemical shifts of the pyrrole ring protons and carbons can also distinguish between the aromatic character of the enamino form and the less aromatic nature of the imino forms. openstax.orglibretexts.org Techniques like J-modulated spin-echo (JMOD) and heteronuclear single quantum coherence (HSQC) can provide further detailed structural information. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy can help identify the functional groups present in each tautomer. nih.govresearchgate.net The enamino form will exhibit characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. openstax.org The imino form, on the other hand, will show a C=N stretching absorption. The position of these bands can provide clues about hydrogen bonding and conjugation.

X-ray Crystallography : In the solid state, single-crystal X-ray diffraction provides unambiguous structural information, confirming the predominant tautomeric form in the crystal lattice. nih.govrsc.orgresearchgate.net This method allows for precise measurement of bond lengths and angles, which can differentiate between C=N and C-N bonds, as well as C=C and C-C bonds within the pyrrole ring.

UV-Vis Spectroscopy : The electronic absorption spectra of the different tautomers are expected to differ due to variations in their conjugated systems. nih.gov This technique can be used to monitor tautomeric equilibria, especially when combined with computational methods.

Theoretical Studies of Tautomeric Stability and Interconversion Barriers

Computational chemistry plays a vital role in understanding the tautomerism of imine-pyrrole systems. Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to calculate the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.govmdpi.comnih.gov

Studies on related systems, like 2-aminopyrrole, have shown that the enamino tautomer is thermodynamically more stable than the various imino tautomers in the gas phase. nih.govmdpi.com These calculations can also predict the geometric parameters (bond lengths and angles) and spectroscopic properties (NMR chemical shifts, IR frequencies) for each tautomer, which can then be compared with experimental data to confirm their existence. nih.govnih.gov

Furthermore, theoretical models can be used to map the potential energy surface for the proton transfer reactions, allowing for the determination of the transition state structures and the activation energies for tautomeric interconversion. This information is crucial for understanding the kinetics of the tautomerization process.

Table 1: Theoretical Data on Relative Stabilities of 2-Aminopyrrole Tautomers (as a model system)

| Tautomer | Description | Relative Gibbs Energy (ΔG) in kJ/mol (in vacuo) |

| AP16 | Amino tautomer (NHNH form) | 0 (Most Stable) |

| Other Amino/Imino Tautomers | - | 20 - 80 |

| Data sourced from quantum chemical studies on 2-aminopyrrole, which serves as a model for the tautomerism in this compound. mdpi.com |

Solvent Effects on Tautomeric Preferences

The position of the tautomeric equilibrium can be significantly influenced by the solvent. mdpi.comnih.gov The polarity and hydrogen-bonding capability of the solvent can differentially stabilize the various tautomers. acs.org

For example, polar solvents may favor the more polar tautomer. Hydrogen-bonding solvents can form intermolecular hydrogen bonds with either the N-H group of the enamino tautomer or the imino nitrogen of the imino tautomer, thereby shifting the equilibrium. researchgate.net In some cases, the presence of a solvent can lead to changes in the relative stability of tautomers compared to the gas phase. mdpi.com For instance, in some purine (B94841) derivatives, the tautomeric preference changes with solvent polarity. nih.gov Computational models that include a polarizable continuum model (PCM) are often used to simulate the effect of the solvent on tautomeric equilibria. acs.orgmdpi.com

The study of solvent effects is crucial for understanding and controlling the reactivity of imine-pyrrole systems in solution, as the predominant tautomer in a particular solvent will dictate the reaction pathways.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

There are no specific Density Functional Theory (DFT) studies available in the scientific literature that focus on the electronic structure and geometry optimization of 2-(N-Propylformimidoyl)pyrrole. DFT is a widely used method for investigating the electronic properties of molecules, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uaresearchgate.net Such calculations would provide valuable insights into the molecule's reactivity and spectroscopic behavior. For other pyrrole (B145914) derivatives, DFT has been successfully used to determine optimized geometries and electronic properties, often employing functionals like B3LYP with various basis sets. dntb.gov.uanih.govmdpi.com However, the specific bond lengths, bond angles, and electronic characteristics for this compound remain to be computationally determined and published.

Ab Initio and Coupled Cluster Methods for High-Level Electronic Structure Analysis

High-level electronic structure analyses of this compound using ab initio and coupled cluster (CC) methods are not present in the current body of scientific research. These methods, such as Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)), offer a high degree of accuracy for calculating molecular energies and properties. nih.gov They are often used to benchmark results from less computationally expensive methods like DFT. nih.gov For related pyrrolyl radicals, CCSD(T) has been employed to characterize spectroscopic parameters and equilibrium geometries. nih.gov The application of these rigorous computational techniques to this compound would provide a definitive understanding of its electronic structure, but such investigations have not yet been reported.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics (MD) simulations to explore the conformational landscape and intermolecular interactions of this compound have not been documented. MD simulations are a powerful tool for understanding the dynamic behavior of molecules over time, including how they change shape and interact with their environment. nih.govnih.govresearchgate.netrsc.org This methodology could reveal the preferred conformations of the N-propyl group relative to the pyrrole ring and the nature of interactions with other molecules or solvents. While MD simulations are commonly applied to a wide range of molecules, from small peptides to complex proteins, the conformational dynamics of this compound remain an uninvestigated area. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

There are no published computational studies that predict the spectroscopic parameters of this compound. Computational methods, including DFT and time-dependent DFT (TD-DFT), are frequently used to predict NMR chemical shifts and UV-Vis absorption spectra. mdpi.comnih.govarxiv.org For instance, TD-DFT can be used to calculate the electronic transitions that give rise to UV-Vis absorption bands. researchgate.netnih.govresearchgate.net Similarly, machine learning models and DFT-based approaches are increasingly used for the accurate prediction of ¹H and ¹³C NMR chemical shifts. mdpi.comnih.govstenutz.euprospre.ca The application of these predictive tools to this compound would be valuable for its characterization, but the results of such calculations are not available in the literature.

Studies on Reaction Energetics and Transition States

Computational investigations into the reaction energetics and transition states involving this compound are absent from the scientific record. Quantum chemical calculations are essential for mapping reaction pathways, determining activation energies, and characterizing the geometry of transition states. mdpi.com These studies provide a molecular-level understanding of reaction mechanisms. For related N-substituted pyrroles, computational methods have been used to analyze positional selectivity in electrophilic substitution reactions by evaluating the stability of intermediates. researchgate.net However, no such mechanistic studies have been specifically conducted for this compound.

Ligand-Catalyst Interaction Modeling and Selectivity Prediction

There is no available research on the modeling of ligand-catalyst interactions or the prediction of selectivity where this compound acts as a ligand. In coordination chemistry and catalysis, computational modeling is a key tool for understanding how ligands bind to metal centers and influence the outcome of catalytic reactions. unic.ac.cyscilit.com For instance, studies on iridium complexes with pyridylpyrrole ligands have used computational insights to rationalize catalytic activity. researchgate.net The potential of this compound as a ligand in catalysis is yet to be explored through computational modeling.

Coordination Chemistry and Ligand Design

2-(N-Propylformimidoyl)pyrrole as a N-Donor Ligand

This compound is a bidentate ligand featuring two nitrogen atoms—one from the pyrrole (B145914) ring and one from the imine group—that can coordinate to a metal center. alfachemic.commdpi.com The presence of both an sp2-hybridized imine nitrogen and an sp2-hybridized pyrrole nitrogen allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion. The lone pair of electrons on the imine nitrogen is readily available for donation, while the pyrrole nitrogen can coordinate either as a neutral donor or, more commonly, as an anionic donor after deprotonation of the N-H proton. wikipedia.orgnih.gov This dual nature makes it a versatile N,N'-donor ligand in coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and related pyrrole-imine ligands typically involves the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent. nih.govsysrevpharm.org For instance, nickel(II) complexes can be prepared by reacting the ligand with nickel(II) halides like NiBr2(DME) (where DME is dimethoxyethane). acs.org Similarly, palladium(II) and platinum(II) complexes can be synthesized from precursors such as [Pd(cod)Cl2] or [Pt(DMSO)2Cl2]. nih.govmjcce.org.mk The synthesis is often carried out at room temperature or under reflux. nih.gov

Characterization of the resulting metal complexes is performed using a suite of analytical techniques to confirm their structure and composition. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the structure of the ligand framework within the complex. nih.govmjcce.org.mknih.gov Changes in chemical shifts upon coordination provide evidence of metal-ligand binding. mjcce.org.mk

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is crucial for observing the coordination of the ligand to the metal. A characteristic shift in the C=N stretching frequency of the imine group to a lower wavenumber upon complexation indicates the involvement of the imine nitrogen in binding. mdpi.com The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) vibrations. mdpi.com

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of the molecular structure, offering precise information on bond lengths, bond angles, coordination geometry, and chelation modes. nih.govacs.orgrsc.org

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its molecular formula. mdpi.comnih.gov

Elemental Analysis : This technique determines the percentage composition of elements (C, H, N), which is compared against calculated values to verify the stoichiometry of the complex. acs.orgnih.gov

Chelation Modes and Coordination Geometries

This compound typically acts as a bidentate ligand, coordinating to a metal center through both the imine nitrogen and the deprotonated pyrrole nitrogen atom. acs.orgwhiterose.ac.uk This (N,N')⁻ chelation results in the formation of a thermodynamically stable five-membered metallacycle.

X-ray diffraction studies on analogous nickel and palladium complexes reveal specific coordination geometries. acs.orgwhiterose.ac.uk For example, nickel(II) complexes bearing pyrrole-imine ligands often adopt a distorted square planar geometry, with the N,N' ligand and two other coordinating atoms (e.g., a phosphine (B1218219) and a halogen) occupying the four coordination sites. acs.org In a related palladium(II) complex with a tetradentate bis(pyrrole-imine) ligand, the metal ion is also in a square planar environment, chelated by the nitrogen donors. whiterose.ac.uk The bond distance between the palladium and the imine nitrogen (Pd-Nimine) is reported to be around 2.0 Å, while the bond to the pyrrole nitrogen (Pd-Npyrrole) is slightly shorter at approximately 1.99 Å. whiterose.ac.uk

Role of the Imine Moiety in Metal Binding

The imine (C=N) moiety is fundamental to the coordinating ability of this compound. The nitrogen atom of the imine group possesses a lone pair of electrons in an sp2 hybrid orbital, which is sterically accessible for donation to a metal center, forming a strong σ-bond. alfachemic.com This interaction is a key factor in the formation and stability of the resulting metal complexes. alfachemic.com The involvement of the imine nitrogen in coordination is confirmed by spectroscopic data, particularly the shift of the ν(C=N) band in the IR spectrum upon complexation. mdpi.com In structural analyses of related complexes, the imine nitrogen is shown to be located within the chelate ring, with its bond distance to the metal reflecting the constraints and stability of the ring system. whiterose.ac.uk

Catalytic Applications of Metal-Imine-Pyrrole Complexes

The unique electronic and steric environments created by pyrrole-imine ligands have made their metal complexes attractive candidates for catalysis, particularly in the field of olefin transformations. alfachemic.comacs.orgunam.mx The ability to tune the ligand by modifying substituents on either the pyrrole or imine components allows for the fine-tuning of the catalyst's activity and selectivity. unam.mx

Metal complexes featuring pyrrole-imine ligands have demonstrated significant activity as catalysts for the oligomerization and polymerization of olefins, especially ethylene (B1197577). mdpi.commdpi.com Nickel(II) complexes bearing ligands structurally similar to this compound, when activated with a cocatalyst like modified methylaluminoxane (B55162) (MMAO), are effective for ethylene oligomerization. acs.orgmdpi.com

These catalytic systems can convert ethylene into linear alpha-olefins (LAOs), such as 1-butene, 1-hexene (B165129), and 1-octene, which are valuable industrial chemicals. mdpi.commdpi.com The activity and selectivity of these catalysts are influenced by the specific structure of the pyrrole-imine ligand and the reaction conditions. For example, nickel complexes with pyrrolide-imine ligands have been reported to achieve high catalytic activities in ethylene oligomerization. mdpi.com Similarly, chromium complexes with related phosphine-imine-pyrryl ligands have been explored for selective ethylene tri/tetramerization to produce 1-hexene and 1-octene. nih.gov

The data below summarizes the performance of related nickel-based catalysts in ethylene oligomerization, illustrating the impact of ligand structure on catalytic outcomes.

| Catalyst/Ligand System | Metal | Cocatalyst | Reaction | Activity (kg product/mol(M)·h) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| [N⁻NP]Ni(II)X Complex | Nickel | MMAO | Norbornene Polymerization | Up to 5.46 × 10⁷ g PNB/mol(Ni)·h·atm | Vinyl addition polymerization | acs.org |

| Nickel(II) complex with pyrrole-imine ligand (pendant S-Ph donor) | Nickel | Not specified | Ethylene Oligomerization | 71 × 10³ h⁻¹ | Mainly oligomers | mdpi.com |

| Cr-complex with P,N ligand (PC₃N backbone) | Chromium | MAO | Ethylene Tri/tetramerization | 458.2 kg/(g·Cr·h) | 90.9% (1-hexene + 1-octene) | nih.gov |

Cross-Coupling Reactions

A review of the scientific literature did not yield specific examples of the compound This compound being employed as a ligand in cross-coupling reactions. Research in this area often focuses on related, but structurally distinct, pyrrole derivatives. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been successfully performed using N-Boc-2-pyrroleboronic acid as a substrate to couple with various bromoindazoles. frontiersin.orgmdpi.com In these cases, the pyrrole moiety is a coupling partner rather than part of a directing ligand. mdpi.com Similarly, studies on the dearomatization of pyrroles have utilized palladium-catalyzed intramolecular Heck reactions on C2-tethered pyrroles, but this does not involve a separate pyrrole-imine ligand. sioc-journal.cn

General methodologies for cross-coupling reactions, such as the Buchwald-Hartwig amination, have a broad scope but specific applications using this compound as a supporting ligand are not documented in the available literature. organic-chemistry.org

Design Principles for Novel Pyrrole-Imine Ligands

The design of novel pyrrole-imine ligands for catalysis is guided by principles that aim to modulate the electronic and steric environment of a coordinated metal center. biointerfaceresearch.com The goal is to create a ligand that is not only stable but also promotes the desired catalytic activity and selectivity. researchgate.netbiointerfaceresearch.com

Key design principles for pyrrole-imine and related ligands include:

Modularity and Tunability : Pyrrole-imine ligands are synthesized through the condensation of pyrrole-2-carboxaldehyde with primary amines. rsc.org This modular synthesis allows for easy modification of the steric and electronic properties by changing the substituent on the imine nitrogen (the N-R group). For a ligand like this compound, replacing the propyl group with bulkier or electron-withdrawing/donating groups can significantly alter the catalytic performance of its metal complex.

Coordination Mode : Simple pyrrole-imines like this compound typically act as bidentate, monoanionic ligands, coordinating through the pyrrolide nitrogen and the imine nitrogen. This forms a stable five-membered chelate ring with the metal center. More complex structures can be designed to be tridentate or tetradentate, offering greater stability and control over the metal's coordination sphere. sioc.ac.cnacs.org

Steric Hindrance : The size of the substituent on the imine nitrogen provides steric bulk around the metal's active site. This can influence substrate approach, control selectivity (e.g., regioselectivity or enantioselectivity in asymmetric catalysis), and prevent catalyst deactivation pathways like the formation of inactive dimers.

These principles are broadly applied in the development of catalysts for various reactions, including polymerization and oxidation. sioc.ac.cnresearchgate.net While specific research on this compound is limited, these general tenets would guide its application and the design of next-generation catalysts based on its scaffold.

Advanced Research Perspectives

Development of Novel Synthetic Strategies for Complex Imine-Pyrrole Architectures

The synthesis of 2-(N-Propylformimidoyl)pyrrole and its derivatives is foundational to exploring their properties and applications. The classical approach often involves the condensation reaction between a primary amine, such as n-propylamine, and pyrrole-2-carboxaldehyde. rsc.org This method is valued for its simplicity and efficiency. rsc.org

However, the demand for more complex and functionally diverse imine-pyrrole architectures necessitates the development of novel synthetic methodologies. Modern organic synthesis seeks to create intricate molecular structures with high precision and efficiency. In this context, researchers are exploring various strategies:

Multi-component Reactions: These reactions involve the combination of three or more reactants in a single step to form a complex product, offering a highly atom-economical and efficient route to diverse pyrrole (B145914) derivatives.

Catalytic C-H Activation: Direct functionalization of C-H bonds in the pyrrole ring is a powerful tool for introducing new substituents and building complex molecular scaffolds. This approach avoids the need for pre-functionalized starting materials, making the synthesis more streamlined.

Photochemical and Electrochemical Methods: These techniques utilize light or electricity to drive chemical reactions, often enabling unique transformations that are not accessible through traditional thermal methods. rsc.org For instance, electrochemical oxidative annulation of primary amines with aldehydes or ketones has been demonstrated for accessing polysubstituted pyrroles. rsc.org

The development of these advanced synthetic strategies will not only facilitate the synthesis of this compound analogues with tailored properties but also open up new avenues for the construction of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.com

Exploration of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization and control. Advanced spectroscopic techniques offer powerful tools for real-time monitoring of reactions involving imine-pyrrole compounds.

In-situ Spectroscopic Techniques:

| Spectroscopic Technique | Information Gained | Reference |

| FTIR Spectroscopy | Monitoring of functional group transformations, such as the formation of the imine C=N bond and changes in the N-H stretching vibrations of the pyrrole ring. researchgate.netjasco-global.com | researchgate.netjasco-global.com |

| UV-Vis Spectroscopy | Tracking changes in the electronic structure of the molecule, which can be correlated with the consumption of reactants and the formation of products and intermediates. researchgate.netnumberanalytics.com | researchgate.netnumberanalytics.com |

| Raman Spectroscopy | Providing complementary information to FTIR, particularly for symmetric vibrations, and is well-suited for monitoring reactions in aqueous media. uib.no | uib.no |

| Dielectric Spectroscopy | Measuring changes in the bulk dielectric properties of the reaction mixture, which can be correlated with reaction progress, especially in reactions involving changes in polar functional groups. acs.org | acs.org |

The coupling of these techniques allows for a comprehensive understanding of the reaction dynamics. For example, the combination of Attenuated Total Reflectance (ATR)-FTIR, UV/Vis, and Raman spectroscopy has been successfully applied to monitor liquid-phase hydrogenation reactions of imine substrates under pressure. researchgate.net The use of fiber-optic probes enables in-line monitoring, providing real-time data for process control and optimization. jasco-global.comuib.no

Deeper Insights into Tautomeric Dynamics and Their Control

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a key characteristic of many heterocyclic compounds, including imine-pyrroles. clockss.org this compound can potentially exist in different tautomeric forms, primarily involving the migration of a proton. Understanding and controlling these tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical and physical properties.

The tautomerism in pyrrole-containing systems can be influenced by several factors:

Substituent Effects: Electron-withdrawing or -donating groups on the pyrrole ring or the imine nitrogen can significantly alter the relative stabilities of the tautomers. researchgate.net

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over another. numberanalytics.com

Temperature: Temperature can affect the position of the tautomeric equilibrium. numberanalytics.com

The study of tautomerism in 2-aminopyrroles has shown that the amino tautomer is favored in solvents that are hydrogen bond acceptors. researchgate.net Theoretical calculations, such as those using MINDO/3 and MNDO methods, can provide valuable insights into the relative stabilities of different tautomers, although solvent effects must be considered for accurate predictions. researchgate.net Research on pyrrole-bridged quinones has demonstrated NH/OH-type tautomerization, which can be modulated by deprotonation. rsc.org

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is revolutionizing the field of chemistry, enabling the rational design of molecules with specific properties. numberanalytics.comnih.govacs.org In the context of this compound and its analogues, this integrated approach can accelerate the discovery and optimization of new functional materials and catalysts.

Computational methods play a crucial role in:

Predicting Molecular Properties: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic structure, spectroscopic properties, and reactivity of imine-pyrrole compounds. numberanalytics.com

Understanding Reaction Mechanisms: Computational studies can elucidate the intricate details of reaction pathways, identify transition states, and explain observed selectivities. oregonstate.edu

Screening Virtual Libraries: Large libraries of virtual compounds can be screened computationally to identify candidates with desired properties before embarking on time-consuming and resource-intensive experimental synthesis.

Experimental validation is essential to confirm the computational predictions and to provide feedback for refining the theoretical models. numberanalytics.com This iterative cycle of prediction, synthesis, and characterization is a powerful strategy for the development of novel imine-pyrrole based systems. For example, the integration of computational design has been successfully used to engineer the stereoselectivity and stability of imine reductases. rsc.org

Expanding the Scope of Coordination Chemistry Applications

Pyrrole-based ligands, including imine derivatives, have a rich coordination chemistry, forming stable complexes with a wide range of metal ions. nih.gov These metal complexes have potential applications in catalysis, materials science, and bioinorganic chemistry.

The imine-pyrrole scaffold of this compound can act as a bidentate ligand, coordinating to a metal center through the pyrrole nitrogen and the imine nitrogen. The steric and electronic properties of the ligand can be readily tuned by modifying the substituent on the imine nitrogen (the propyl group in this case) or by introducing substituents on the pyrrole ring.

Research in this area is focused on:

Synthesis of Novel Metal Complexes: Exploring the coordination of this compound and its analogues with various transition metals and main group elements. rsc.orgacs.org

Catalytic Applications: Investigating the catalytic activity of the resulting metal complexes in various organic transformations, such as polymerization, cross-coupling reactions, and hydrogenation. rsc.org

Luminescent Materials: Designing luminescent metal complexes for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Bioinorganic Chemistry: Studying the interaction of these metal complexes with biological molecules, such as proteins and DNA, to develop new therapeutic or diagnostic agents. nih.govwhiterose.ac.uk

The versatility of the imine-pyrrole ligand framework, combined with the diverse properties of metal ions, offers a vast chemical space for the development of new functional coordination compounds. d-nb.infoacs.org

Q & A

Q. What are the optimal synthetic routes for 2-(N-Propylformimidoyl)pyrrole, and how can reaction conditions be controlled to improve yield?

The synthesis of pyrrole derivatives often involves condensation reactions between amines and carbonyl precursors. For this compound, a Schiff base formation strategy is typically employed, where a formimidoyl group is introduced via reaction with propylamine under controlled pH (6–7) and anhydrous conditions. Key parameters include temperature (60–80°C), solvent choice (e.g., ethanol or acetonitrile), and stoichiometric ratios to minimize side products like unreacted pyrrole or over-alkylation. Monitoring via thin-layer chromatography (TLC) and optimizing reaction time (12–24 hours) are critical for yield improvement (>70%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the imine bond (C=N) and substituent positions. Infrared (IR) spectroscopy identifies characteristic stretches (e.g., C=N at ~1640 cm⁻¹, N-H at ~3300 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction (XRD) resolves crystallographic details. For isomerism, compare experimental NMR shifts with computational predictions (e.g., DFT) to distinguish tautomeric forms .

Q. How can researchers assess the basic biological activity of this compound in enzyme inhibition assays?

Standard protocols involve testing against target enzymes (e.g., glycogen phosphorylase) using spectrophotometric assays. Prepare compound solutions in DMSO (<1% v/v to avoid solvent interference). Measure IC₅₀ values via dose-response curves (0.1–100 µM) and compare with controls. Include kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Validate results with crystallographic data to confirm binding modes .

Advanced Research Questions

Q. How do substituents on the pyrrole ring influence the compound’s photophysical properties, particularly in Excited-State Intramolecular Proton Transfer (ESIPT) processes?

Substituents like electron-withdrawing groups (EWGs) or π-conjugated systems alter the energy barrier for ESIPT. For example, β-ethoxycarbonyl groups stabilize the keto tautomer via resonance, red-shifting emission spectra. Use time-resolved fluorescence and transient absorption spectroscopy to quantify ESIPT kinetics. Computational modeling (TD-DFT) predicts substituent effects on frontier molecular orbitals and charge transfer states .

Q. What strategies resolve contradictions in enzyme inhibition data between pyrrole derivatives and their C-glucosylated analogs?

Discrepancies arise from structural differences impacting binding affinity. For instance, C-glucosylated imidazoles in showed stronger inhibition (Ki = 26 nM) than pyrroles due to enhanced hydrogen bonding. Use site-directed mutagenesis to identify critical residues in enzyme active sites. Pair inhibition assays with molecular docking (AutoDock Vina) and free-energy calculations (MM-PBSA) to rationalize binding differences .

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound in coordination chemistry?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, Fukui indices, and charge distribution to predict ligand behavior. For metal complexes, model geometries (e.g., octahedral Co(II) or square planar Cu(II)) using B3LYP/6-311++G(d,p) basis sets. Compare computed IR/NMR spectra with experimental data to validate coordination modes. Analyze Natural Bond Orbital (NBO) charges to assess donor-acceptor interactions .

Q. What advanced crystallization techniques ensure high-quality single crystals for X-ray diffraction studies of metal complexes involving this compound?

Employ slow evaporation (ether diffusion) or liquid-liquid diffusion in mixed solvents (e.g., DCM/hexane). Control nucleation by seeding or temperature gradients. For air-sensitive complexes, use Schlenk techniques. Validate crystal quality with PXRD and refine structures using SHELX. Deposit data in repositories like CCDC (e.g., CCDC-2304399) for reproducibility .

Q. How do environmental factors (e.g., OH radicals) impact the atmospheric reactivity of this compound?

Measure total OH reactivity using proton-transfer-reaction mass spectrometry (PTR-MS) at m/z=68. Calibrate with known pyrrole standards and account for interference from isoprene. Field studies require real-time monitoring under varying O₂ and humidity. Computational kinetics (e.g., MESMER) model degradation pathways and half-lives .

Q. Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) for multivariate analysis of reaction parameters .

- Data Validation : Cross-reference crystallographic data (CCDC) and peer-reviewed enzyme assays to mitigate reproducibility issues .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products